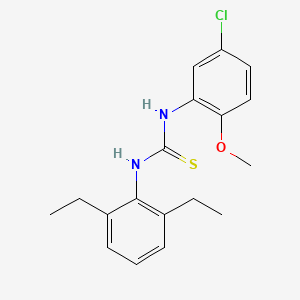
N-(5-chloro-2-methoxyphenyl)-N'-(2,6-diethylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-N'-(2,6-diethylphenyl)thiourea, also known as Diuron, is a herbicide that belongs to the family of phenylurea compounds. It is widely used in agriculture to control the growth of weeds and grasses, especially in crops such as cotton, sugarcane, and fruit trees. Diuron is also used in non-agricultural settings such as golf courses, parks, and industrial sites.
作用機序
N-(5-chloro-2-methoxyphenyl)-N'-(2,6-diethylphenyl)thiourea works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for producing oxygen during photosynthesis. By inhibiting this process, N-(5-chloro-2-methoxyphenyl)-N'-(2,6-diethylphenyl)thiourea effectively starves the plant of energy and causes it to die.
Biochemical and physiological effects:
In addition to its effects on plants, N-(5-chloro-2-methoxyphenyl)-N'-(2,6-diethylphenyl)thiourea has also been shown to have effects on animals. Studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(2,6-diethylphenyl)thiourea can interfere with the thyroid hormone system in rats, leading to changes in metabolism and growth. N-(5-chloro-2-methoxyphenyl)-N'-(2,6-diethylphenyl)thiourea has also been shown to have genotoxic effects in human cells, indicating that it may have the potential to cause DNA damage.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-N'-(2,6-diethylphenyl)thiourea is a widely used herbicide, and as such, it is readily available for use in laboratory experiments. Its mode of action is well understood, making it a useful tool for studying photosynthesis and plant physiology. However, its persistence in the environment and potential for toxicity to aquatic organisms must be taken into account when designing experiments.
将来の方向性
There are several areas of research that could be pursued in the future with regards to N-(5-chloro-2-methoxyphenyl)-N'-(2,6-diethylphenyl)thiourea. One area of interest is the development of more environmentally friendly herbicides that can effectively control weeds without causing harm to the environment. Another area of research is the development of more efficient methods for removing N-(5-chloro-2-methoxyphenyl)-N'-(2,6-diethylphenyl)thiourea from soil and water. Finally, there is a need for further research into the potential health effects of N-(5-chloro-2-methoxyphenyl)-N'-(2,6-diethylphenyl)thiourea on humans and other animals.
合成法
N-(5-chloro-2-methoxyphenyl)-N'-(2,6-diethylphenyl)thiourea can be synthesized by reacting 5-chloro-2-nitroanisole with 2,6-diethylphenyl isocyanate followed by reduction with iron powder and hydrochloric acid. The resulting product is then treated with thiourea to obtain N-(5-chloro-2-methoxyphenyl)-N'-(2,6-diethylphenyl)thiourea.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-N'-(2,6-diethylphenyl)thiourea has been extensively studied for its effects on the environment, particularly on aquatic ecosystems. Studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(2,6-diethylphenyl)thiourea can persist in soil and water for long periods of time, leading to potential contamination of groundwater and surface water. Research has also shown that N-(5-chloro-2-methoxyphenyl)-N'-(2,6-diethylphenyl)thiourea can have toxic effects on aquatic organisms, including fish, algae, and invertebrates.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2,6-diethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-4-12-7-6-8-13(5-2)17(12)21-18(23)20-15-11-14(19)9-10-16(15)22-3/h6-11H,4-5H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHGQCBTCQGFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2,6-diethylphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)
![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)
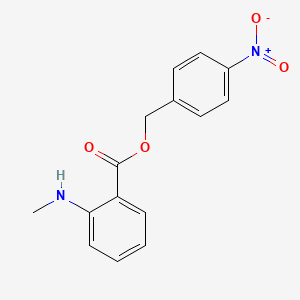
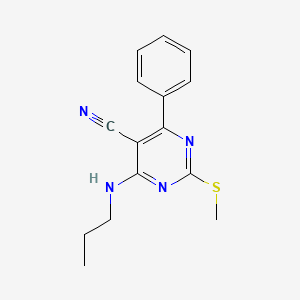

![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
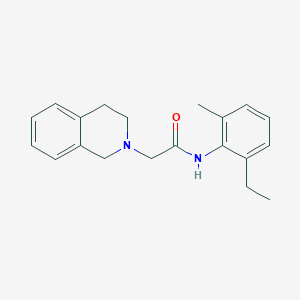
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)
![N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B5697005.png)
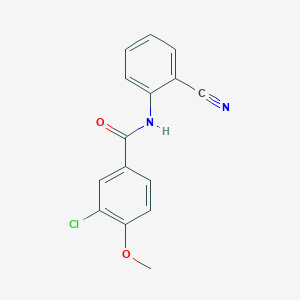
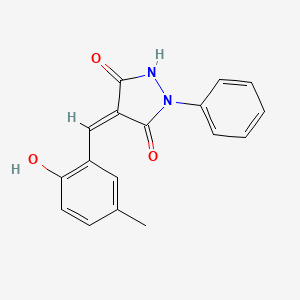
![3,11,11-trimethyl-7,9,11,12-tetrahydro-2H,6H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6-dione](/img/structure/B5697022.png)